5-Cyanouracil
Overview
Description
Synthesis Analysis
The synthesis of 5-Cyanouracil has been achieved through various methods, including the reaction of 5-iodouracil with cuprous cyanide to produce 5-Cyanouracil in high yield. This method has enabled the labeling of these compounds with (14-C) cyanide for further studies (Bleackley, Jones, & Walker, 1975). Additionally, a novel approach involves the transformation of 5-cyanouracil derivatives into 5-carbamoyl-2-thiocytosines and 2,4-diamino-5-carbamoylpyrimidines through the reaction with thioureas and guanidines, showcasing the compound's versatility in synthesizing diverse derivatives (Hirota, Kosaku, Sajiki, Hironao, Kitade, Yukio, & Maki, Yoshifumi, 1991).
Molecular Structure Analysis
The structure and electronic properties of 5-Cyanouracil have been determined through various spectroscopic techniques. Studies have investigated the ground and electronically excited singlet states of 5-Cyanouracil, revealing significant insights into its electronic structure and behavior in different states (Oeltermann, Brand, Engels, Tatchen, & Schmitt, 2012).
Chemical Reactions and Properties
5-Cyanouracil engages in various chemical reactions, demonstrating its reactivity and potential in synthetic chemistry. Notable reactions include the transformation of 5-cyanouracil derivatives under specific conditions, leading to different uracil derivatives and the synthesis of antimicrobial agents through the reaction with different electrophilic reagents (Senda, Hirota, & Notani, 1972).
Physical Properties Analysis
The physical properties of 5-Cyanouracil, such as its solubility, melting point, and spectroscopic characteristics, are crucial for its application in various fields. These properties are influenced by the molecular structure and contribute to the compound's behavior in different chemical environments.
Chemical Properties Analysis
5-Cyanouracil exhibits a range of chemical properties, including its reactivity towards nucleophiles and electrophiles, which has been explored through the synthesis of novel compounds. Its ability to undergo nucleophilic addition reactions with cyanide ions to produce 5,6-dihydrouracils and cyclo-thymine derivatives highlights its versatility (Hirota, Yamada, Asao, & Senda, 1981).
Scientific Research Applications
Synthesis and Chemical Transformation
5-Cyanouracil has been a subject of interest in the field of organic synthesis. A study by Bleackley, Jones, and Walker (1975) demonstrated the preparation of 5-Cyanouracil from 5-iodouracil and cuprous cyanide, highlighting its potential for chemical labeling with carbon-14 cyanide (Bleackley, Jones, & Walker, 1975). Additionally, research by Hirota et al. (1991) explored novel ring transformations of 5-Cyanouracils into different pyrimidine derivatives, showcasing the compound's versatility in organic chemistry (Hirota et al., 1991).
Anticancer and Antimicrobial Potential
5-Cyanouracil has been investigated for its potential use in anticancer and antimicrobial applications. Mohamed et al. (2017) designed new pyrimidine derivatives, including 5-cyanouracil, showing promising antimicrobial and antiproliferative activities against certain cancer cell lines (Mohamed et al., 2017).
Photodynamic Therapy
The potential of 5-Cyanouracil in photodynamic therapy has been studied. Garner et al. (2011) synthesized a Ru(II) complex with 5-Cyanouracil, which upon light activation, released biologically active 5-Cyanouracil while binding to DNA. This suggests its use as a light-activated dual-action therapeutic agent (Garner et al., 2011).
In Vitro Antiviral Activity
There's also research into the antiviral activity of 5-Cyanouracil derivatives. Torrence and Bhooshan (1977) developed a synthesis approach for 5-cyanouridine and 5-cyano-2'-deoxyuridine, examining their influence on antiviral activity. Their findings suggest a potential for inhibiting certain viruses, although the activity was less than other known antivirals (Torrence & Bhooshan, 1977).
Inhibition of Enzymes
In the context of enzyme inhibition, 5-Cyanouracil has been shown to influence pyrimidine catabolism. Dorsett, Morse, and Gentry (1969) reported that 5-Cyanouracil inhibited dihydropyrimidine dehydrogenase in vitro, which could have implications for maintaining physiological levels of circulating thymidine (Dorsett, Morse, & Gentry, 1969).
Photocatalytic Oxidation Studies
Although not directly related to 5-Cyanouracil, studies on photocatalytic oxidation, such as the removal of 5-fluorouracil by Lin and Lin (2014), might offer insights into similar processes for 5-Cyanouracil in environmental applications (Lin & Lin, 2014).
properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUXRJCZDHHADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196080 | |
Record name | 5-Cyanouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanouracil | |
CAS RN |
4425-56-3 | |
Record name | 5-Cyanouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4425-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyanouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4425-56-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4425-56-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Cyanouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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